N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative characterized by the presence of three octyl groups attached to the nitrogen atoms of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the three chlorides of cyanuric chloride by octylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with octylamine in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Materials Science: It is utilized in the synthesis of advanced materials, such as nanoparticles and polymers, due to its ability to stabilize metal nanoparticles.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with metal ions. This property is crucial in catalysis, where the compound acts as a ligand to stabilize metal nanoparticles, facilitating various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as the type of metal ion and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar in structure but with dodecyl groups instead of octyl groups.
N~2~,N~4~,N~6~-Tributyl-1,3,5-triazine-2,4,6-triamine: Contains butyl groups instead of octyl groups.
N~2~,N~4~,N~6~-Tris(4-aminophenyl)-1,3,5-triazine-2,4,6-triamine: Features aminophenyl groups, offering different chemical properties.
Uniqueness
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to stabilize metal nanoparticles. This makes it particularly valuable in catalysis and materials science applications.
Properties
CAS No. |
95153-69-8 |
---|---|
Molecular Formula |
C27H54N6 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
2-N,4-N,6-N-trioctyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-4-7-10-13-16-19-22-28-25-31-26(29-23-20-17-14-11-8-5-2)33-27(32-25)30-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H3,28,29,30,31,32,33) |
InChI Key |
UHEVJSMOFHIYID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC(=NC(=N1)NCCCCCCCC)NCCCCCCCC |
Origin of Product |
United States |
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